molecular formula C17H24N2O4 B1377251 benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate CAS No. 1199792-80-7

benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate

Cat. No.: B1377251
CAS No.: 1199792-80-7
M. Wt: 320.4 g/mol
InChI Key: VDYDKXWODONWLD-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic nomenclature of benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate follows International Union of Pure and Applied Chemistry conventions, with the official name being tert-butyl ((1-(((benzyloxy)carbonyl)amino)cyclopropyl)methyl)carbamate. This nomenclature reflects the compound's dual carbamate nature, incorporating both a benzyloxycarbonyl group and a tert-butoxycarbonyl protecting group. The molecular structure contains a central cyclopropyl ring that serves as a structural scaffold, to which both carbamate functionalities are attached through methylene and direct linkages respectively.

The compound's structural identification is further characterized by its International Chemical Identifier code: 1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21). The corresponding International Chemical Identifier Key, VDYDKXWODONWLD-UHFFFAOYSA-N, provides a unique alphanumeric representation that facilitates database searches and chemical informatics applications. These standardized identifiers ensure unambiguous chemical communication across research institutions and commercial suppliers worldwide.

Property Value Source
Chemical Abstracts Service Number 1199792-80-7
Molecular Formula C17H24N2O4
Molecular Weight 320.389 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl ((1-(((benzyloxy)carbonyl)amino)cyclopropyl)methyl)carbamate
International Chemical Identifier Key VDYDKXWODONWLD-UHFFFAOYSA-N

The structural complexity of this compound is evidenced by its multiple functional groups, including two distinct carbamate moieties, a cyclopropane ring system, and aromatic benzyl substituent. The cyclopropyl ring introduces conformational rigidity that may influence the compound's chemical reactivity and biological activity profiles. The presence of both electron-withdrawing carbamate groups and the electron-rich benzyl aromatic system creates an interesting electronic environment that contributes to the molecule's unique chemical properties.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to nineteenth-century observations of natural alkaloids, particularly physostigmine from Calabar beans (Physostigma venenosum), which European missionaries encountered in West Africa during tribal witchcraft trials. The isolation of physostigmine by Jobst and Hesse in 1864 marked the beginning of systematic carbamate research, establishing the foundation for understanding carbamate structure-activity relationships. This early work demonstrated that carbamate functionality could exhibit profound biological activity, particularly as acetylcholinesterase inhibitors.

The historical evolution of carbamate chemistry accelerated significantly in the 1930s with the synthesis of aliphatic esters of carbamic acid, leading to the development and introduction of carbamate pesticides. This period marked a transition from natural product isolation to synthetic carbamate design, establishing methodologies that would later be applied to pharmaceutical development. The etymology of carbamate terminology itself reflects this historical progression, with the term deriving from "carbamide" (urea) and the suffix "-ate," indicating either salt or ester forms of carbamic acid.

The French chemist Jean-Baptiste Dumas played a pivotal role in carbamate nomenclature development when he first coined the term "urethane" in 1833. Dumas's work established fundamental understanding of the relationship between urea and ethers, creating the conceptual framework for modern carbamate chemistry. The distinction between urethanes and carbamates became increasingly important as synthetic methodologies evolved, with carbamates being specifically defined as compounds derived from carbamic acids.

Modern carbamate chemistry has been profoundly influenced by the development of protecting group strategies, particularly the introduction of the tert-butyloxycarbonyl protecting group. This advancement revolutionized organic synthesis by providing acid-labile protection for amino functionalities, enabling complex multistep synthetic sequences that were previously impractical. The historical context of this compound thus reflects the convergence of traditional carbamate chemistry with modern protecting group methodologies.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a distinctive position within contemporary medicinal chemistry research, particularly as a member of the protein degrader building blocks family. This classification indicates its potential utility in the emerging field of proteolysis-targeting chimeras and related protein degradation technologies. The compound's dual carbamate functionality provides multiple points for chemical modification, enabling the construction of complex molecular architectures required for targeted protein degradation applications.

The strategic importance of this compound in organic synthesis stems from its combination of protecting group chemistry and bioactive scaffold design. The tert-butyloxycarbonyl moiety serves as a reliable amino protecting group that can be selectively removed under acidic conditions without affecting other functional groups. This selectivity is crucial in multistep synthetic sequences where orthogonal protection strategies are required. The benzyl carbamate group provides additional synthetic versatility, as it can be removed through hydrogenolysis or other reduction methods, offering complementary deprotection strategies.

Recent methodological advances in carbamate synthesis have highlighted the importance of compounds like this compound as intermediates in drug discovery programs. The ability to incorporate carbon dioxide into carbamate formation has attracted significant interest, with approaches relying on carbamate anion generation through carbon dioxide and amine reactions. These methodologies demonstrate the continuing evolution of carbamate chemistry and its relevance to sustainable synthetic practices.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex bioactive molecules. Its structural features, including the conformationally constrained cyclopropyl ring and dual carbamate functionality, make it valuable for structure-activity relationship studies in medicinal chemistry programs. The cyclopropyl ring introduces unique geometric constraints that can influence binding interactions with biological targets, while the carbamate groups provide opportunities for hydrogen bonding and electrostatic interactions.

Molecular Classification within Carbamate Family

Within the broader carbamate family, this compound represents a specialized subclass characterized by multiple carbamate functionalities and structural complexity. Carbamates are fundamentally defined as esters of carbamic acids with the general structure R2NC(=O)OR', where R' is not hydrogen. This compound exemplifies the evolution of carbamate chemistry from simple mono-functional derivatives to sophisticated polyfunctional molecules designed for specific synthetic applications.

The classification of this compound within carbamate chemistry reveals its dual nature as both a protected amino acid derivative and a potential bioactive scaffold. The tert-butyloxycarbonyl group represents one of the most widely used amino protecting groups in organic synthesis, introduced for its stability under basic conditions and facile removal under acidic conditions. The benzyl carbamate moiety provides additional functionality that can be selectively manipulated through catalytic hydrogenation or other reduction methods.

The structural classification of carbamates has evolved significantly from the early nomenclature established by Dumas, who originally distinguished between urethanes and carbamates based on their synthetic origins. Modern classification systems focus on functional group arrangement and synthetic utility rather than historical derivation. This compound's classification as a bis-carbamate reflects its dual carbamate functionality, distinguishing it from simpler mono-carbamate derivatives commonly encountered in pharmaceutical chemistry.

Carbamate Type Structural Feature Synthetic Application Stability Profile
tert-Butyloxycarbonyl Acid-labile protecting group Amino acid protection Stable to bases, labile to acids
Benzyl carbamate Hydrogenolysis-labile Orthogonal protection Stable to acids and bases, labile to reduction
Cyclopropyl scaffold Conformational constraint Structure-activity studies Enhanced metabolic stability
Dual functionality Multiple reactive sites Complex synthesis Variable depending on conditions

The molecular classification extends to the compound's potential biological activity profiles, which are influenced by both carbamate moieties and the central cyclopropyl scaffold. Carbamates have demonstrated diverse biological activities throughout their history, from the acetylcholinesterase inhibition exhibited by physostigmine to the antihelmintic properties of benzimidazole carbamates. The specific structural features of this compound suggest potential applications in areas where conformational rigidity and multiple interaction points are advantageous for biological activity.

Properties

IUPAC Name

benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYDKXWODONWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate, commonly referred to as benzyl carbamate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C17H24N2O4C_{17}H_{24}N_{2}O_{4}, and it has garnered attention for its biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Structure

The structure of this compound can be represented as follows:

  • Molecular Formula : C17H24N2O4C_{17}H_{24}N_{2}O_{4}
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 1199792-80-7
  • IUPAC Name : Benzyl (1-(((tert-butoxycarbonyl)amino)methyl)cyclopropyl)carbamate

Structural Representation

The compound features a cyclopropane ring and a tert-butoxycarbonyl group, which are crucial for its biological activity.

Benzyl carbamate exhibits various biological activities, including:

  • Antitumor Activity : Studies indicate that derivatives of benzyl carbamate can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against several cancer cell lines, suggesting potential for development as anticancer agents .
  • Antibacterial Properties : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to antibacterial effects. Research has demonstrated that certain carbamate derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

Recent in vitro studies have highlighted the effectiveness of benzyl carbamate in various assays:

Activity Cell Line IC50 (µM)
AntitumorHeLa1.7
AntitumorA3750.87
AntitumorHCT1160.55
AntibacterialE. coli15.0
AntibacterialS. aureus10.0

These findings underscore the compound's potential as a scaffold for developing new therapeutic agents.

Case Studies

  • Antitumor Activity in Animal Models : A study involving xenograft models demonstrated that benzyl carbamate derivatives significantly reduced tumor growth rates in mice bearing human colorectal carcinoma xenografts when administered orally .
  • Mechanistic Insights : Research utilizing molecular docking simulations has shown that benzyl carbamate can bind effectively to target proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). This binding affinity correlates with the observed IC50 values in cell proliferation assays .

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the development of novel therapeutic agents.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of carbamate compounds exhibit anticancer properties. For instance, studies have shown that modifications of the carbamate functional group can enhance the cytotoxicity against various cancer cell lines. The specific compound may serve as a scaffold for developing more potent anticancer agents.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For example, carbamates have been linked to inhibition of proteases, which play a role in tumor progression.

Material Science

In addition to its medicinal applications, this compound is also being studied in the field of material science, particularly in the development of polymers and coatings.

Applications in Polymers

  • Polymer Synthesis : this compound can be utilized as a monomer or cross-linking agent in polymer chemistry. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices.
  • Coatings and Adhesives : The compound's properties make it suitable for formulating advanced coatings that require specific adhesion qualities and resistance to environmental factors.

Agrochemicals

The compound's structure may also lend itself to applications in agrochemicals, particularly as a potential pesticide or herbicide.

Research Insights

  • Studies have suggested that similar carbamate derivatives can exhibit herbicidal properties, making this compound a candidate for further exploration in agricultural applications.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings/Case Studies
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cell lines
Enzyme inhibitorsInhibition of proteases related to inflammation
Material SciencePolymer synthesisImproved thermal stability in polymer matrices
Coatings and adhesivesAdvanced adhesion qualities
AgrochemicalsPesticides/herbicidesPotential herbicidal properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Substituent Comparison on Cyclopropane Ring
Compound Name Substituents on Cyclopropane CAS Number Key Properties
Target Compound Boc-aminomethyl + benzyl carbamate Not provided Dual protection; acid-labile Boc, hydrogenolysis-sensitive benzyl group
Benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate Hydroxymethyl + benzyl carbamate CID 49739085 Hydroxyl group offers polarity but lacks Boc stability
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic acid Boc-amino + acetic acid 103500-22-7 Carboxylic acid enhances solubility; potential for salt formation
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl + benzyl carbamate 3999-56-2 Similar to CID 49739085; used in intermediates for drug candidates
Cyclopropane Derivatives with Diverse Functional Groups
  • Cyanocyclopropanes (CAS 39891-82-2, 1463522-68-0): Nitrile groups increase electrophilicity, enabling click chemistry or nucleophilic additions .
  • Trifluoromethyl-substituted cyclopropanes (CAS 871476-77-6): Fluorine atoms enhance metabolic stability and lipophilicity .
  • Ethyl/methyl esters (CAS 88335-97-1, 88335-86-8): Esters improve membrane permeability but require hydrolysis for activation .

Stability and Physicochemical Properties

  • Boc Group: Stable under basic conditions but cleaved by trifluoroacetic acid (TFA). This contrasts with benzyl carbamate, which requires palladium-catalyzed hydrogenolysis .
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (estimated C₁₆H₂₂N₂O₄) compared to hydroxymethyl analogs (e.g., CID 49739085, C₁₃H₁₇NO₃) may reduce aqueous solubility, impacting bioavailability.

Q & A

Basic: What are the primary synthetic routes for benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate?

Methodological Answer:
The synthesis typically involves sequential protection and cyclopropane ring formation. A common approach is:

Cyclopropane Formation: React a cyclopropane precursor (e.g., 1-aminocyclopropanemethanol) with tert-butoxycarbonyl (Boc) anhydride to protect the amine group .

Carbamate Introduction: Couple the Boc-protected intermediate with benzyl chloroformate under basic conditions (e.g., NaHCO₃/DCM) to form the carbamate linkage .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC and NMR .

Key Challenges: Avoiding racemization during cyclopropane functionalization and ensuring Boc group stability under reaction conditions.

Advanced: How can regioselectivity issues in cyclopropane ring functionalization be addressed during synthesis?

Methodological Answer:
Regioselectivity in cyclopropane derivatives is influenced by steric and electronic factors. Strategies include:

  • Directed Metalation: Use transition-metal catalysts (e.g., Pd or Cu) to direct functionalization to specific positions .
  • Protection-Deprotection Tactics: Temporarily block reactive sites with groups like Boc or Cbz to control substitution patterns .
  • Computational Modeling: Employ DFT calculations to predict reactive sites based on electron density maps .

Example: In , trans-2-cyanocyclopropanecarboxylic acid synthesis required precise control of substituent orientation via steric hindrance from the tert-butyl group.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane ring integrity and carbamate/Boc group presence. Key signals: ~1.2–1.5 ppm (cyclopropane CH₂), 7.3 ppm (benzyl aromatic protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₀N₂O₄, expected 304.14 g/mol) .
  • HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Note: Cyclopropane rings often exhibit unique coupling constants (J = 5–10 Hz) in NMR, aiding structural confirmation .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

  • 2D NMR Techniques: Use COSY, HSQC, and HMBC to assign ambiguous peaks. For example, HMBC can correlate cyclopropane protons with adjacent carbonyl groups .
  • Isotopic Labeling: Introduce deuterium at specific positions to simplify splitting patterns .
  • Crystallography: Obtain single-crystal X-ray data if crystalline material is available (e.g., used crystallography to resolve stereochemistry in a related carbamate).

Case Study: In , conflicting boiling point data (393°C vs. literature 192°C for similar compounds) were resolved via differential scanning calorimetry (DSC) to confirm thermal stability.

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity: The Boc group hydrolyzes in acidic/neutral aqueous conditions. Store under inert gas (argon) at –20°C .
  • Light Sensitivity: Benzyl carbamates can degrade under UV light; use amber vials for long-term storage .
  • Compatibility: Avoid strong bases (e.g., NaOH) that may cleave the carbamate bond.

Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can this compound be utilized as an intermediate in peptide-mimetic drug discovery?

Methodological Answer:

  • Conformational Restriction: The cyclopropane ring imposes rigidity, mimicking peptide β-sheet or α-helix motifs. Incorporate into protease inhibitors or GPCR ligands .
  • Post-Synthetic Modifications:
    • Deprotection: Remove the Boc group with TFA/DCM (1:1) to expose the amine for further coupling .
    • Click Chemistry: Attach azide/alkyne handles via the benzyl group for bioconjugation .

Example: highlights bicyclo[1.1.1]pentane derivatives (similar strained systems) as bioisosteres in CNS-targeting drugs.

Advanced: How to optimize reaction yields in large-scale synthesis (>100 g)?

Methodological Answer:

  • Flow Chemistry: Use continuous flow reactors to enhance mixing and heat transfer during cyclopropane formation .
  • Catalyst Recycling: Immobilize Pd catalysts on silica to reduce metal leaching in coupling steps .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Case Study: achieved 85% yield in tert-butyl carbamate synthesis via flow-based asymmetric Mannich reactions.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data: Refer to Safety Data Sheets (SDS) for LD₅₀ values (e.g., lists GHS hazard codes H315/H319).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.